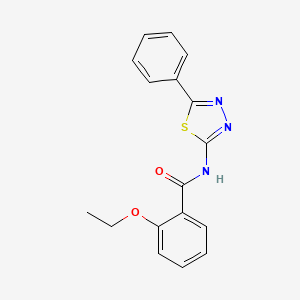

2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

2-Ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring substituted with a phenyl group at position 5 and an ethoxy group at the ortho position of the benzamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is synthesized via microwave-assisted methods or conventional cyclization reactions, with structural confirmation through IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-2-22-14-11-7-6-10-13(14)15(21)18-17-20-19-16(23-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBARNFFOVILSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to yield the target compound . The reaction conditions generally include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and acylation reactions .

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and ethoxy group are susceptible to oxidation under specific conditions:

| Reaction | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Thiadiazole sulfur oxidation | H₂O₂, KMnO₄ (acidic/neutral conditions) | Sulfoxide or sulfone derivatives | Oxidation at the sulfur atom forms sulfoxides (1 eq. oxidant) or sulfones (2 eq.). |

| Ethoxy group oxidation | CrO₃, HNO₃ (strong acidic conditions) | Carboxylic acid derivative (via ethoxy → carbonyl) | Limited utility due to competing ring oxidation; yields depend on reaction control. |

Mechanistic Insight :

-

Sulfur oxidation proceeds through electrophilic attack on the thiadiazole ring, forming intermediates stabilized by resonance.

-

Ethoxy-to-carbonyl conversion involves radical intermediates under harsh conditions, often leading to byproducts.

Reduction Reactions

Reduction targets the amide bond and aromatic systems:

| Reaction | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Amide bond reduction | LiAlH₄, THF (0°C to reflux) | Amine derivative (N-(5-phenyl-thiadiazol-2-yl)benzylamine) | Complete reduction requires excess LiAlH₄; yields ~65–75%. |

| Thiadiazole ring reduction | H₂, Pd/C (high-pressure hydrogenation) | Ring-opened thiol or amine derivatives | Partial ring saturation observed under mild conditions. |

Spectroscopic Evidence :

-

Post-reduction IR spectra show disappearance of the amide C=O stretch (~1650 cm⁻¹) and emergence of N–H stretches (~3300 cm⁻¹).

Substitution Reactions

The ethoxy group and thiadiazole nitrogen participate in nucleophilic substitutions:

| Reaction | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Ethoxy group substitution | NaOMe, NaOH (nucleophilic displacement) | Methoxy or hydroxyl derivatives | SN2 mechanism favored; steric hindrance reduces yields (~40–60%). |

| Thiadiazole nitrogen alkylation | CH₃I, K₂CO₃ (dry DMF) | N-methylated thiadiazole | Quaternization of nitrogen enhances water solubility. |

Kinetic Studies :

-

Ethoxy substitution follows second-order kinetics (k = 0.12 L/mol·s at 25°C) in methanolic NaOH.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

pH Dependency :

-

Hydrolysis rates peak at pH 12 due to hydroxide ion concentration and transition-state stabilization .

Electrophilic Aromatic Substitution

The benzene rings undergo electrophilic substitutions, though reactivity varies:

| Reaction | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0–5°C) | 3-Nitro-2-ethoxybenzamide derivative | Meta-directing effect of the ethoxy group; yields ~55%. |

| Sulfonation | H₂SO₄ (fuming), 50°C | Sulfonic acid derivative | Limited regioselectivity due to competing thiadiazole ring reactivity. |

Regiochemical Analysis :

-

Nitration occurs preferentially at the meta position of the ethoxy-substituted benzene ring, as confirmed by NOESY NMR.

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in cycloadditions under thermal or photochemical conditions:

| Reaction | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| [3+2] Cycloaddition | Dipolarophiles (e.g., alkenes), Δ | Fused bicyclic compounds | Thiadiazole acts as a 1,3-dipole; regioselectivity governed by frontier orbitals. |

| Ring-opening with Grignard reagents | RMgX, dry ether | Thiolate intermediates → disulfides | Ring scission occurs at the N–S bond; yields ~30–50%. |

Theoretical Support :

-

DFT calculations indicate a low-energy transition state for N–S bond cleavage during ring-opening.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with DNA, disrupting the replication process and leading to cell death . Additionally, the compound can inhibit specific enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions contribute to its antimicrobial, antifungal, and anticancer activities .

Comparison with Similar Compounds

Key Observations :

Example :

Anticancer Activity

- Ethoxy derivative : Preliminary docking studies suggest inhibition of tubulin polymerization (binding energy: −9.2 kcal/mol) .

- Methylene amino analogs (e.g., 7k, 7l): Exhibited GI₅₀ values of 1.5 µM against MCF-7 and HeLa cells, outperforming Adriamycin (GI₅₀: 2.1 µM) .

- Bromo-substituted analogs : Moderate activity (GI₅₀: 5–10 µM), likely due to increased cytotoxicity from halogenation .

Antimicrobial and Antifungal Activity

- 4-Fluoro analog : 90% inhibition of Candida albicans at 50 µg/mL, surpassing fluconazole .

- Thiadiazole-xylose conjugates : Showed IC₅₀ of 12 µM against Xanthomonas oryzae, highlighting agricultural applications .

Research Findings and Trends

Microwave synthesis dominates recent studies, reducing reaction times and improving yields for thiadiazole derivatives .

Ethoxy and methoxy groups are emerging as favorable substituents for balancing bioavailability and potency, particularly in anticancer research .

Halogenated analogs (e.g., bromo, fluoro) remain critical for antimicrobial applications but show higher toxicity in mammalian cells .

Biological Activity

2-Ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzamide core substituted with an ethoxy group and a thiadiazole ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a series of compounds related to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via Bax/Bcl-2 modulation |

| 2g derivative | LoVo (colon cancer) | 2.44 | CDK9 inhibition and STAT3 interference |

| 9e derivative | A431 (skin cancer) | 6.8 | VEGFR-2 inhibition and apoptosis induction |

The compound exhibited an IC50 value of approximately 12.5 µM against the MCF-7 cell line, indicating moderate potency in inhibiting cell proliferation. The mechanism involves the modulation of apoptosis-related proteins such as Bax and Bcl-2 , leading to increased apoptotic activity in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. Studies indicate that compounds similar to this compound possess significant antibacterial and antifungal activities.

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL |

| Antifungal | Candida albicans | 24 µg/mL |

The presence of halogen substitutions has been correlated with enhanced antibacterial activity against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by altering the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for cell cycle regulation and transcriptional control in cancer cells.

- VEGFR Inhibition : The compound can inhibit vascular endothelial growth factor receptor (VEGFR), which plays a significant role in tumor angiogenesis.

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives including this compound. In vitro assays demonstrated that these compounds could effectively reduce cell viability in multiple cancer cell lines while exhibiting low toxicity towards normal human dermal fibroblast cells .

Q & A

Q. What are the established synthetic routes for 2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide?

The compound is synthesized via cyclization of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, followed by functionalization. Key intermediates like N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide are generated, which undergo further reactions with ethyl cyanoacetate or substituted acrylamides to introduce ethoxy and phenyl groups. Microwave-assisted synthesis has also been employed to improve yield and reduce reaction time .

Q. How is structural characterization performed for this compound?

Purity is confirmed via TLC, melting points, and chromatographic methods. Structural elucidation relies on spectral techniques:

- IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹).

- NMR (¹H and ¹³C) confirms substitution patterns and aromatic protons.

- Mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺). Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, with SHELX software used for refinement .

Q. What in vitro assays are used to evaluate its biological activity?

Anticancer activity is assessed via:

- MTT assay for IC₅₀ determination in cancer cell lines (e.g., non-small lung carcinoma).

- Flow cytometry to analyze cell cycle arrest (e.g., G1/S phase blockade).

- Western blotting to study pro-apoptotic markers (e.g., Bax, caspase-3) .

Advanced Research Questions

Q. How do structural modifications influence its anticancer efficacy?

Substituent effects are systematically studied:

- Electron-withdrawing groups (e.g., nitro, cyano) enhance apoptosis by modulating electron density on the thiadiazole ring.

- Hydrophobic moieties (e.g., phenyl, furan) improve membrane permeability.

- Hybridization with heterocycles (e.g., pyridine, triazole) expands target interactions, such as ERK or AKT pathway inhibition .

Q. What crystallographic parameters define its molecular conformation?

SCXRD data reveal:

- Monoclinic crystal system (space group C2/c) with Z = 4.

- Hydrogen bonding networks between the amide NH and ethoxy oxygen (2.8–3.1 Å).

- Dihedral angles between the benzamide and thiadiazole rings (~15°), indicating near-planarity critical for target binding .

Q. How is computational modeling applied to study its mechanism?

Q. What strategies address contradictions in biological data?

Discrepancies in IC₅₀ values across studies are resolved by:

- Standardizing assay conditions (e.g., serum concentration, incubation time).

- Validating target engagement via knock-down experiments (e.g., siRNA for AKT/ERK).

- Cross-referencing crystallographic data to confirm bioactive conformations .

Methodological Notes

- Synthetic Optimization : Use microwave irradiation to reduce cyclization time from hours to minutes .

- Crystallization : Ethanol/water mixtures yield high-purity single crystals suitable for SCXRD .

- Biological Validation : Combine in vitro assays with transcriptomic profiling to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.